molecular formula C14H12O2 B1202902 4,4'-Dihydroxystilbene CAS No. 659-22-3

4,4'-Dihydroxystilbene

Cat. No.: B1202902
CAS No.: 659-22-3
M. Wt: 212.24 g/mol
InChI Key: XLAIWHIOIFKLEO-UHFFFAOYSA-N
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Description

Contextualization within Stilbenoid Chemistry and Biological Research

4,4'-Dihydroxystilbene (B84347), also known as stilbene-4,4'-diol, is a member of the stilbenoid class of organic compounds. hmdb.cawikipedia.org Stilbenoids are characterized by a 1,2-diphenylethylene moiety and are derived from the phenylpropene skeleton. hmdb.ca The addition of hydroxyl groups to the phenyl rings gives rise to the various stilbenoid compounds. hmdb.ca While some stilbenoids like resveratrol (B1683913) are naturally occurring phytoalexins produced by plants in response to stress, this compound is a synthetic derivative. hmdb.camdpi.com

Stilbenoids as a group have garnered significant interest in biological research due to their wide array of potential pharmacological activities. Preclinical studies have explored their antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects. mdpi.com The diverse biological activities of stilbenes are attributed to their ability to interact with a multitude of molecular targets and signaling pathways. mdpi.comoup.com

This compound as a Resveratrol Analogue

This compound is a synthetic analogue of resveratrol (3,5,4'-trihydroxy-trans-stilbene), a well-researched natural stilbenoid. nih.govnih.gov Resveratrol has been extensively studied for its potential health benefits, but its therapeutic application is often limited by low bioavailability. mdpi.com This has prompted researchers to synthesize and investigate resveratrol derivatives, such as this compound, with the aim of enhancing pharmacological activity and improving pharmacokinetic profiles. mdpi.comnih.gov

The structural difference between the two compounds lies in the position of the hydroxyl groups on the aromatic rings. This modification in this compound, with hydroxyl groups at the 4 and 4' positions, has been shown to influence its biological effects compared to the parent compound, resveratrol. oup.com

Table 1: Comparison of Resveratrol and this compound
CompoundHydroxyl Group PositionsOriginKey Research Focus
Resveratrol3, 5, 4'Natural PhytoalexinAntioxidant, Cardioprotective, Anticancer
This compound4, 4'SyntheticEnhanced Anticancer and Antioxidant Activity

Significance of this compound for Enhanced Preclinical Efficacy

Preclinical research indicates that this compound exhibits enhanced efficacy in several areas compared to resveratrol. oup.comnih.govnih.govresearchgate.net Studies have reported its superior antioxidant activity and greater cytotoxicity against various cancer cell lines. nih.govresearchgate.net

One of the key mechanisms contributing to its enhanced anticancer effect is the inhibition of the M2 subunit of ribonucleotide reductase (RRM2), an enzyme crucial for DNA replication. barc.gov.in This inhibition leads to replication stress in cancer cells. barc.gov.in In contrast to resveratrol's weaker antiproliferative effects, this compound has demonstrated potent inhibition of tumor growth and metastasis in preclinical models. mdpi.com For instance, it has been shown to suppress tumor growth in lung cancer and neuroblastoma models. mdpi.com

Table 2: Preclinical Findings on the Enhanced Efficacy of this compound
Biological ActivityCell/Animal ModelKey FindingsReference
AnticancerHuman promyelocytic leukemia (HL-60) cellsExhibits remarkably higher cytotoxicity than resveratrol. nih.govresearchgate.net
AnticancerHuman breast cancer MCF-7 cellsMore efficient than resveratrol in inhibiting anchorage-dependent and -independent growth. oup.com
AnticancerLewis Lung Carcinoma in miceContrasted tumor growth by increasing apoptosis and autophagy. mdpi.com
AntimetastaticLung cancer modelsInhibited tumor growth and metastasis to the lung in mice. acs.org
AntioxidantIn vitro assays (galvinoxyl radical, Cu(II) ions)Exhibits remarkably higher antioxidant activity than resveratrol. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol
Source PubChem
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InChI

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+
Source PubChem
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InChI Key

XLAIWHIOIFKLEO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O2
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DSSTOX Substance ID

DTXSID7022465
Record name 4,4'-Dihydroxystilbene
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Molecular Weight

212.24 g/mol
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CAS No.

15058-36-3, 659-22-3
Record name 4,4′-Dihydroxy-trans-stilbene
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Record name 4,4'-Dihydroxystilbene
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Record name 4,4'-Stilbenediol, (E)-
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Record name Phenol, 4,4'-(1,2-ethenediyl)bis-
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Record name Stilbene-4,4'-diol
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Record name 4,4'-STILBENEDIOL, (E)-
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Synthetic Methodologies and Chemical Derivatization of 4,4 Dihydroxystilbene

Established Synthetic Pathways for 4,4'-Dihydroxystilbene (B84347)

Several classical and modern organic reactions have been employed for the synthesis of this compound. Key methods include the Perkin condensation, Wittig reaction, Heck reaction, and McMurry coupling, each with its own advantages and limitations regarding yield, stereoselectivity, and substrate scope.

The Perkin reaction offers a route to α,β-unsaturated aromatic acids, which can be precursors to stilbenes. This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. byjus.comlongdom.orgwikipedia.org For the synthesis of this compound, this would typically involve the reaction of 4-hydroxybenzaldehyde (B117250) with a derivative of 4-hydroxyphenylacetic acid. nih.gov

The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. fu-berlin.denku.eduwiley-vch.de To synthesize this compound, 4-hydroxybenzaldehyde can be reacted with a phosphonium ylide generated from a 4-hydroxybenzyl halide. nih.gov A significant advantage of the Wittig reaction is its tolerance to a variety of functional groups. nku.edu However, controlling the stereoselectivity to favor the desired trans (E) isomer can be a challenge. nih.gov

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another powerful tool for stilbene (B7821643) synthesis. nih.govnih.govnih.gov In a typical approach to this compound, a 4-halophenol (e.g., 4-iodophenol (B32979) or 4-bromophenol) is coupled with 4-hydroxystyrene in the presence of a palladium catalyst and a base. researchgate.net This method often provides good yields and high stereoselectivity for the trans isomer.

The McMurry reaction allows for the reductive coupling of two carbonyl compounds to form an alkene, using a low-valent titanium reagent. fu-berlin.de Symmetrical stilbenes like this compound can be synthesized by the homocoupling of 4-hydroxybenzaldehyde. This method is particularly useful for creating symmetrical molecules.

Synthesis and Characterization of this compound Analogues and Derivatives

The derivatization of this compound is a key strategy for exploring structure-activity relationships and developing new compounds for various research applications. Modifications typically involve the introduction of additional hydroxyl, methoxy (B1213986), or halogen substituents onto the aromatic rings.

Hydroxylated Derivatives

The introduction of additional hydroxyl groups to the this compound scaffold can significantly influence its biological properties. A notable example is the synthesis of 3,4,4'-trihydroxy-trans-stilbene . This compound can be prepared through multi-step synthetic routes, often involving Wittig or Heck reactions with appropriately substituted starting materials. For instance, a synthetic pathway could involve the coupling of 3,4-dihydroxybenzaldehyde (B13553) with a 4-hydroxyphenyl phosphonium ylide or the Heck coupling of a protected 3,4-dihalophenol with 4-hydroxystyrene, followed by deprotection. The characterization of such derivatives involves spectroscopic techniques like NMR and mass spectrometry to confirm the structure and stereochemistry. nih.gov

Methoxylated Derivatives

Methoxylation of the hydroxyl groups in this compound can alter its lipophilicity and metabolic stability. The synthesis of methoxylated derivatives can be achieved either by direct methylation of this compound or by employing methoxy-substituted precursors in the chosen stilbene synthesis. For example, 4-hydroxy-4'-methoxystilbene can be synthesized via a Claisen-Schmidt condensation to form the corresponding chalcone, 4-hydroxy-4'-methoxychalcone, which is then further reacted. scitepress.orgscitepress.org The synthesis of 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene showcases the preparation of more complex methoxylated analogs, often starting from vanillin (B372448) or other readily available methoxylated phenols. sioc-journal.cnresearchgate.netnih.gov

Compound NameStarting MaterialsKey Reaction
4-hydroxy-4'-methoxychalcone4-hydroxybenzaldehyde, 4-methoxy acetophenoneClaisen-Schmidt condensation
(E)-3-Methoxy-4,4'-dihydroxy-stilbeneVanillinHeck reaction

This table provides examples of synthetic routes to methoxylated derivatives related to this compound.

Halogenated Derivatives

The introduction of halogen atoms, such as bromine or chlorine, onto the aromatic rings of this compound can lead to derivatives with altered electronic properties and biological activities. The synthesis of these compounds is often accomplished using halogenated starting materials in standard stilbene-forming reactions. For instance, trans-4,4'-dibromostilbene can be synthesized via a double Heck reaction of (arylazo)amines with vinyltriethoxysilane. orgsyn.orglookchem.com This method involves the in situ generation of an arenediazonium salt from 4-bromoaniline, which then undergoes a palladium-catalyzed coupling.

Optimization of Synthetic Processes for Research Applications

For the synthesis of this compound and its derivatives for research purposes, optimization of the synthetic protocols is crucial to ensure efficiency, cost-effectiveness, and the ability to generate a library of compounds. Key areas of optimization include catalyst selection, reaction conditions, and stereoselectivity control.

In the Heck reaction , the choice of the palladium catalyst and ligands is critical. The use of highly active and stable palladium catalysts can lead to higher yields and turnover numbers. nih.gov Optimization studies often focus on screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., phosphines), bases (e.g., triethylamine, potassium carbonate), and solvents to find the ideal combination for a specific substrate. nih.govresearchgate.net For instance, the development of phosphine-free palladium catalyst systems is an area of active research aimed at creating more economical and environmentally friendly processes. nih.gov

For the Wittig reaction , a primary goal of optimization is to control the stereoselectivity to favor the formation of the desired trans (E) isomer, which is often the more biologically active form. nih.gov The choice of the ylide (stabilized vs. non-stabilized), the base used for its generation, and the reaction solvent and temperature can all influence the E/Z ratio of the product. otterbein.edutamu.edu The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, often provides higher E-selectivity. wiley-vch.de

The table below summarizes some optimization strategies for the Heck and Wittig reactions in the context of stilbene synthesis.

ReactionOptimization ParameterGoal
Heck Reaction Palladium Catalyst and LigandIncrease yield and turnover number
Base and SolventImprove reaction efficiency and substrate compatibility
Wittig Reaction Ylide Structure (Stabilized vs. Non-stabilized)Control E/Z stereoselectivity
Reaction Conditions (Base, Solvent, Temperature)Enhance yield and favor the desired isomer

This table outlines key parameters for the optimization of synthetic processes for stilbene derivatives.

Preclinical Pharmacokinetics and in Vitro Metabolism of 4,4 Dihydroxystilbene

Absorption and Distribution Studies in Animal Models

Pharmacokinetic assessments of trans-4,4'-dihydroxystilbene in Sprague-Dawley rats have provided significant insights into its absorption and distribution. nih.gov Following intravenous administration, the compound exhibits a moderate apparent volume of distribution in the central compartment. nih.gov However, oral administration presents a more complex absorption profile. When administered as an oral suspension, 4,4'-DHS is absorbed slowly. nih.gov Conversely, when fully solubilized, its absorption is rapid. nih.gov

In a murine lung cancer model, the distribution of 4,4'-DHS was investigated. Despite oral administration in drinking water, plasma levels of the compound were lower than anticipated. diva-portal.org This finding suggests that while the compound is absorbed, its distribution to the plasma may be limited or it may be rapidly cleared from circulation. diva-portal.org Further studies in rats have shown that the compound's distribution is influenced by its formulation, with solubilized forms achieving significantly higher plasma concentrations. nih.gov

Table 1: Pharmacokinetic Parameters of trans-4,4'-Dihydroxystilbene in Rats

ParameterIntravenous (4 mg/kg)Oral Suspension (10 mg/kg)Oral Solution (10 mg/kg)
Apparent Volume of Distribution (Vc)887 ± 297 mL/kg--
Time to Maximum Plasma Concentration (tmax)-180 or 300 min30 or 45 min

Metabolism of 4,4'-Dihydroxystilbene (B84347) in Preclinical Systems

The metabolic fate of this compound has been explored in various preclinical systems. In vitro studies using rabbit liver microsomes have shown that trans-stilbene (B89595) can be metabolized to this compound through hydroxylation. This metabolite can then undergo further methylation.

The primary routes of metabolism for stilbenes, in general, are glucuronidation and sulfation, which occur in enterocytes and the liver. mdpi.com These phase II biotransformation reactions are crucial for the metabolism of many polyphenolic compounds. mdpi.com While specific in-vitro metabolism studies on 4,4'-DHS glucuronidation and sulfation are not extensively detailed in the provided context, the general metabolic pathways for stilbenes suggest that 4,4'-DHS likely undergoes similar conjugation reactions. mdpi.com Research on resveratrol (B1683913), a closely related compound, indicates that its metabolites, primarily glucuronide and sulfate (B86663) conjugates, are found at much higher levels in plasma than the free form after oral administration. nih.gov It has been noted that two metabolites of 4,4'-DHS, likely a glucuronide-sulfate and a disulfite, have been found in animal models. nih.gov

Bioavailability Assessment in Preclinical Pharmacological Models

The bioavailability of this compound has been a key area of investigation in preclinical studies, revealing significant dependence on its formulation. When administered as an oral suspension to rats, trans-4,4'-dihydroxystilbene demonstrated very limited absolute oral bioavailability, calculated to be 2.22 ± 0.72%. nih.gov This low bioavailability is attributed to its poor aqueous solubility. mdpi.com

In a significant advancement, when 4,4'-DHS was fully solubilized using hydroxypropyl-β-cyclodextrin, its oral bioavailability increased dramatically to 36.3 ± 4.8%. nih.gov This represents a more than 15-fold increase compared to the suspension form. nih.gov This finding highlights that the inherent low oral bioavailability of 4,4'-DHS can be substantially improved through appropriate formulation strategies. nih.gov In comparison to its parent compound, resveratrol, which has a reported bioavailability of less than 1% to 20% in rats depending on the study, 4,4'-DHS, when properly formulated, exhibits a superior pharmacokinetic profile. diva-portal.orgnih.gov

Table 2: Absolute Oral Bioavailability of trans-4,4'-Dihydroxystilbene in Rats

FormulationAbsolute Oral Bioavailability (F)
Oral Suspension (10 mg/kg)2.22 ± 0.72%
Oral Solution with Hydroxypropyl-β-cyclodextrin (10 mg/kg)36.3 ± 4.8%

Elimination Pathways in Non-Human Organisms

The elimination of trans-4,4'-dihydroxystilbene in animal models is characterized by a relatively rapid clearance from the body. Following intravenous injection in rats, the compound showed a clearance rate of 44.7 ± 5.1 mL/min/kg and a relatively short mean transit time of 24.1 ± 8.8 minutes. nih.gov This indicates an efficient elimination process.

The primary route of elimination for stilbene (B7821643) metabolites, such as glucuronide and sulfate conjugates, is through excretion. mdpi.com While the specific excretion routes for 4,4'-DHS and its metabolites (e.g., renal or biliary) are not explicitly detailed, the general understanding of polyphenol metabolism suggests that these conjugated forms are more water-soluble and thus more readily excreted from the body. mdpi.com The initial identification of this compound as a metabolite of trans-stilbene was in the urine of guinea pigs, rabbits, and mice, pointing towards urinary excretion as a significant elimination pathway.

Molecular Mechanisms of Action of 4,4 Dihydroxystilbene in Preclinical Models

Modulation of Cellular Signaling Pathways

4,4'-Dihydroxystilbene (B84347) (DHS), a synthetic analog of resveratrol (B1683913), has demonstrated significant potential in preclinical studies due to its ability to modulate a variety of cellular signaling pathways involved in cell growth, proliferation, and survival. Its enhanced biological activity compared to its parent compound, resveratrol, has made it a subject of intensive research.

Ribonucleotide Reductase Regulatory Subunit M2 (RRM2) Inhibition

This compound has been identified as a potent inhibitor of the M2 subunit of ribonucleotide reductase (RRM2). nih.govnih.gov RRM2 is a critical enzyme for DNA synthesis, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair. nih.govnih.gov

By directly targeting and inhibiting RRM2, DHS effectively disrupts the synthesis of deoxyribonucleoside triphosphates (dNTPs). nih.gov This leads to an imbalance in the dNTP pool, which in turn stalls DNA replication forks, causing DNA damage and ultimately triggering apoptosis (programmed cell death). nih.gov Molecular docking studies have confirmed that DHS binds to the active site of RRM2. nih.gov Furthermore, it has been shown that DHS can induce the downregulation of RRM2 through a process mediated by cyclin F and the proteasome. nih.gov

The inhibition of RRM2 by DHS has been observed in various cancer cell lines, including pancreatic, ovarian, and colorectal cancer. nih.govtypeset.io This mechanism is particularly significant as RRM2 is often overexpressed in tumors and is associated with cancer progression and resistance to certain chemotherapeutic agents. nih.govtypeset.io For instance, DHS has shown efficacy in overcoming gemcitabine (B846) resistance in pancreatic cancer and cisplatin (B142131) resistance in ovarian cancer models. nih.govgwu.edu Unlike gemcitabine, which targets the RRM1 subunit, DHS's action on RRM2 provides an alternative strategy to bypass common resistance mechanisms.

Table 1: Research Findings on RRM2 Inhibition by this compound

Finding Model System Outcome Reference
Direct inhibition of RRM2 Molecular docking analysis DHS binds to the active site of RRM2. nih.gov
Induction of RRM2 downregulation Cancer cell lines Mediated by cyclin F and the proteasome. nih.gov
Reduction of dNTP synthesis Cancer cell lines Inhibition of DNA replication and S-phase arrest. nih.gov
Efficacy in resistant cancers Pancreatic and ovarian cancer models Overcame gemcitabine and cisplatin resistance. nih.govgwu.edu
Suppression of tumor growth Xenograft mouse models Effective against pancreatic, ovarian, and colorectal cancers. nih.govtypeset.io

Sirtuin-1 (SIRT1) Modulation

The interaction between this compound and Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase, presents a contrasting mechanism compared to its parent compound, resveratrol. While resveratrol is a known activator of SIRT1, studies have unexpectedly revealed that DHS can have an inhibitory effect on SIRT1 protein levels and activity. nih.govnih.gov

In studies using normal human lung fibroblasts, DHS treatment led to a time-dependent decrease in SIRT1 protein levels. nih.govnih.gov This reduction was not due to changes at the mRNA level, but rather through a proteasome-dependent degradation of the SIRT1 protein. nih.govnih.gov The activity of SIRT1, measured by the acetylation status of its substrate p53, was also found to be inhibited by DHS. nih.govnih.gov

SIRT1 plays a crucial role in various cellular processes, including stress response, DNA repair, metabolism, and aging. nih.gov It can act as either an oncogene or a tumor suppressor depending on the specific context. frontiersin.org By promoting the degradation of SIRT1, DHS may alter these downstream pathways, contributing to its antiproliferative effects. nih.gov This distinct mechanism of action highlights the significant impact of minor structural differences between DHS and resveratrol on their biological activities. nih.gov

Table 2: Comparative Effects of DHS and Resveratrol on SIRT1

Compound Effect on SIRT1 Protein Level Mechanism Effect on SIRT1 Activity Reference
This compound (DHS) Decrease Proteasome-mediated degradation Inhibition nih.govnih.gov
Resveratrol (RSV) Increase/Activation Allosteric activation Activation nih.govfrontiersin.org

Akt/mTOR Pathway Regulation

Preclinical studies have indicated that this compound can modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. While direct studies on DHS and the Akt/mTOR pathway are emerging, related research on similar compounds and the downstream effects of DHS's other known actions provide strong indications of its involvement.

The inhibition of Ribonucleotide Reductase M2 (RRM2) by DHS has been linked to the regulation of the PI3K/Akt pathway. nih.gov In some cancer cell lines, silencing RRM2 has been shown to decrease the phosphorylation level of Akt, a key kinase in the pathway. nih.gov The PI3K/Akt/mTOR pathway is a known regulator of RRM2 expression, suggesting a potential feedback loop that could be influenced by DHS. nih.gov

Furthermore, a methylated derivative of resveratrol has demonstrated antitumor activity by downregulating the PI3K/Akt signaling pathway in breast cancer models. mdpi.com Given the structural similarity and enhanced activity of DHS, it is plausible that it exerts similar or even more potent effects on this pathway. The regulation of this pathway is crucial as it is involved in processes like cell cycle progression and apoptosis, which are known to be affected by DHS.

NF-κB Pathway Suppression

This compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immune responses, and cell survival. sdu.edu.cnresearchgate.net The NF-κB pathway is often constitutively active in cancer cells, contributing to their proliferation and resistance to apoptosis.

While resveratrol is also known to inhibit NF-κB, the broader and often more potent biological activities of DHS suggest that its modulation of this pathway may be a significant factor in its enhanced efficacy.

Nrf2 Pathway Activation

This compound has been identified as a potent activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. sdu.edu.cnresearchgate.net The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification genes. mdpi.comsdu.edu.cn

DHS activates the Nrf2 pathway by blocking the ubiquitylation of Nrf2. sdu.edu.cn Specifically, it has been shown to react with the Cys151 cysteine residue in the Keap1 protein, which is the key sensor for oxidative stress and a negative regulator of Nrf2. sdu.edu.cn This action prevents the degradation of Nrf2, allowing it to accumulate in the nucleus and activate the transcription of its target genes, such as NAD(P)H: quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase regulatory subunit (GCLM). sdu.edu.cn This enhances the cell's intracellular antioxidant capacity. sdu.edu.cn

The activation of the Nrf2 pathway by DHS has been shown to be more potent than that of resveratrol and even the well-known Nrf2 activator, sulforaphane. sdu.edu.cn This potent antioxidant response contributes to the protective effects of DHS observed in models of diseases characterized by oxidative stress, such as chronic obstructive pulmonary disease and pulmonary fibrosis. sdu.edu.cnnih.gov

Table 3: Mechanism of Nrf2 Pathway Activation by this compound

Step Description Key Molecules Involved Outcome Reference
1 Interaction with Keap1 DHS, Keap1 (Cys151) DHS reacts with Cys151 on Keap1. sdu.edu.cn
2 Inhibition of Nrf2 Ubiquitylation Nrf2, Ubiquitin DHS blocks the Keap1-mediated ubiquitylation of Nrf2. sdu.edu.cn
3 Nrf2 Stabilization and Nuclear Accumulation Nrf2 Stabilized Nrf2 translocates to the nucleus. sdu.edu.cn
4 Activation of Target Genes ARE, NQO1, GCLM Nrf2 binds to the Antioxidant Response Element (ARE) and activates gene transcription. sdu.edu.cn
5 Enhanced Antioxidant Defense Antioxidant enzymes Increased cellular capacity to neutralize oxidative stress. sdu.edu.cn

p53 and p21 Protein Upregulation

A key aspect of the molecular mechanism of this compound involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. mdpi.comoup.comnih.gov This pathway is fundamental in controlling the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.

In various cancer cell lines, including human breast cancer (MCF-7) and neuroblastoma cells, treatment with DHS has been shown to increase the protein levels of both p53 and p21. mdpi.comoup.comnih.gov The activation of p53 can be a response to the DNA damage caused by DHS's inhibition of RRM2. nih.govoup.com The subsequent upregulation of p21 leads to cell cycle arrest, typically in the G1 phase, by inhibiting cyclin-dependent kinases that are necessary for progression into the S phase. mdpi.comnih.gov

This G1-phase arrest prevents the proliferation of damaged cells and can provide time for DNA repair or, if the damage is too severe, lead to apoptosis. mdpi.com The induction of p53 and p21 is a critical mechanism underlying the potent antiproliferative and pro-apoptotic effects of DHS observed in preclinical cancer models. mdpi.comoup.comnih.gov

Cyclin F-Mediated Protein Degradation

This compound (DHS) has been identified as a potent inhibitor of DNA replication. nih.gov Its mechanism involves the induction of cyclin F-mediated degradation of the ribonucleotide reductase regulatory subunit M2 (RRM2). nih.govmdpi.com RRM2 is a critical enzyme for the synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for both DNA replication and repair. nih.govnih.gov

Interestingly, in response to DNA damage, cyclin F is downregulated in a manner dependent on the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which allows for the accumulation of RRM2 to facilitate DNA repair. nih.gov By inducing cyclin F-mediated degradation of RRM2, DHS effectively disrupts this balance, sensitizing cancer cells to DNA damage. nih.govnih.gov

STAT3 Phosphorylation Inhibition

This compound has demonstrated the ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The abnormal activation of the JAK2/STAT3 signaling pathway, particularly through phosphorylation, is a key factor in the development of some tumors. amegroups.org STAT3 is activated through phosphorylation by upstream kinases, such as Janus kinase (JAK). biorxiv.org Once phosphorylated, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby regulating their transcription. amegroups.orgbiorxiv.org

Research indicates that 4,4'-dihydroxy analogs of stilbenes exhibit greater STAT3 phosphorylation inhibition compared to 3,5-substituted resveratrol derivatives. This inhibition of STAT3 phosphorylation disrupts the downstream signaling cascade that promotes cell survival and proliferation. biorxiv.org While some inhibitors act directly on STAT3, others, like AG490, primarily inhibit the upstream JAK2, which in turn prevents STAT3 phosphorylation. amegroups.org The precise mechanism of how this compound directly or indirectly inhibits STAT3 phosphorylation is a subject of ongoing research. However, its ability to suppress STAT3 phosphorylation has been linked to a reduction in M2 macrophage differentiation and tumor angiogenesis.

Compound Effect on STAT3 Associated Outcome
This compoundInhibition of phosphorylation. Reduced M2 macrophage differentiation and tumor angiogenesis.
AG490Primarily inhibits JAK2, leading to reduced STAT3 phosphorylation. amegroups.orgInhibition of tumor cell activity. amegroups.org

Interactions with Specific Molecular Targets

Estrogen Receptor Alpha Binding

This compound is a nonsteroidal estrogen that interacts with estrogen receptors (ERs). wikipedia.org It demonstrates a notable binding affinity for Estrogen Receptor Alpha (ERα). oup.com This binding affinity is significantly higher than that of some other known estrogen receptor agonists. oup.com The interaction of this compound with ERα can modulate the expression of estrogen-responsive genes, which plays a role in its biological activity, including growth inhibition in ER-positive breast cancer cells.

Compound Relative Binding Affinity to ERα (Compared to DES) Reference
This compound1600-fold less potent researchgate.net
Diethylstilbestrol (DES)Reference compound researchgate.net
Dimethylstilbestrol (DMS)30-fold less potent researchgate.net

DNA Polymerase Inhibition

Early research into the biological activities of this compound highlighted its inhibitory effects on DNA polymerase. oup.com Specifically, the 4'-hydroxystyryl moiety of the stilbene (B7821643) structure was found to be essential for its antiproliferative activity and its ability to inhibit DNA polymerase. oup.com Further studies have shown that the anti-proliferative effects and cytotoxicity of this compound are more potent than those of resveratrol, which has been partly attributed to the inhibition of DNA polymerase delta activity. researchgate.net

More recent and detailed molecular investigations have clarified that a primary mechanism of this compound is the inhibition of ribonucleotide reductase regulatory subunit M2 (RRM2). nih.gov This inhibition leads to a depletion of dNTPs, which are the necessary substrates for DNA polymerases to carry out DNA replication. nih.govmdpi.com Therefore, while direct inhibition of DNA polymerase may contribute to the effects of this compound, the upstream inhibition of RRM2 and the resulting substrate depletion is a major factor in its ability to halt DNA replication and suppress tumor growth. nih.gov This compound has been shown to be a potent inhibitor of DNA replication in various cancer cell lines. nih.govresearchgate.net

Topoisomerase I Activity

While some stilbene compounds, such as resveratrol and pterostilbene, are known to inhibit topoisomerase I activity, the direct inhibitory effect of this compound on this enzyme is less clearly defined in the available research. mdpi.com Topoisomerases are crucial enzymes that resolve topological issues in DNA that arise during processes like replication and transcription. barc.gov.in Topoisomerase I inhibitors function by stabilizing the complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to an accumulation of DNA breaks and subsequent cell death. researchgate.net

Some research has focused on designing novel stilbene analogues as potential topoisomerase I inhibitors. sioc-journal.cn However, specific studies detailing the direct interaction and inhibitory kinetics of this compound with topoisomerase I are not prominently featured in the provided search results. One study mentions the design of a dual inhibitor of Topoisomerase I and Poly (ADP-ribose) polymerase 1 (PARP1), but the focus is on a different synthesized molecule, DiPT-4, rather than this compound. barc.gov.inresearchgate.net Therefore, while the broader class of stilbenes has been investigated for topoisomerase I inhibition, the specific activity of this compound in this regard requires further investigation.

Matrix Metalloproteinase (MMP) Activity

This compound has been shown to inhibit the activity of Matrix Metalloproteinases (MMPs). oup.comscispace.com MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix (ECM). nih.govals-journal.com Their activity is implicated in various physiological and pathological processes, including cancer progression, where they facilitate tumor invasion and metastasis by degrading the basement membrane. als-journal.comdovepress.com

Specifically, this compound has been found to inhibit the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in colon 26 cells at concentrations of 5-25 microM. nih.gov This inhibitory effect on pro-MMP-9 production was found to be greater than that of resveratrol. nih.gov The inhibition of MMP activity is one of the mechanisms through which this compound is thought to exert its anti-angiogenic and anti-metastatic effects. oup.comnih.gov By reducing the activity of MMPs, this compound can hinder the breakdown of the ECM, thereby impeding the migration and invasion of cancer cells. oup.comnih.gov

Compound Target MMP Observed Effect Concentration
This compoundpro-MMP-9Inhibition of production in colon 26 cells. nih.gov5-25 µM. nih.gov
Resveratrolpro-MMP-9Inhibition of production. nih.gov25 or 50 µM. nih.gov

Deoxyribonucleoside Triphosphate (dNTP) Pool Reduction

This compound (DHS) has been identified as a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for the synthesis of deoxyribonucleoside triphosphates (dNTPs) necessary for DNA replication and repair. nih.govmdpi.com By targeting RNR, DHS effectively disrupts the cellular dNTP pool, leading to an imbalance that hinders DNA synthesis. mdpi.comresearchgate.net

Molecular docking studies have revealed that DHS directly targets the RRM2 subunit of RNR. nih.gov This interaction leads to the downregulation of RRM2 mediated by cyclin F through the proteasome. nih.gov The subsequent reduction in RNR activity results in decreased dNTP synthesis, which in turn inhibits DNA replication, induces S-phase cell cycle arrest, causes DNA damage, and ultimately leads to apoptosis. nih.govmdpi.com This mechanism of action has been observed in various cancer cell lines, including pancreatic, ovarian, and colorectal cancer. nih.govtypeset.io Furthermore, the reduction in the dNTP pool by DHS has been shown to be more potent than that of its parent compound, resveratrol. researchgate.net

FeatureDescriptionReferences
Target Enzyme Ribonucleotide Reductase (RNR) nih.govmdpi.com
Specific Subunit RRM2 nih.gov
Mechanism Cyclin F-mediated proteasomal degradation of RRM2 nih.gov
Consequence Reduced dNTP synthesis, inhibition of DNA replication nih.govmdpi.com
Cellular Outcome S-phase arrest, DNA damage, apoptosis nih.gov

Induction of Cellular Processes

Cell Cycle Arrest (G1-phase, S-phase)

This compound has been shown to induce cell cycle arrest, primarily in the G1 and S phases, in various cancer cell lines. gsartor.orgresearchgate.net In human breast cancer cells (MCF-7) and human fibroblasts, DHS treatment led to an accumulation of cells in the G1 phase and a decrease in the S-phase population. gsartor.orgoup.comoup.com This G1 arrest prevents cells from entering the S phase and initiating DNA synthesis. gsartor.org The effect on cell cycle progression was found to be reversible upon removal of the compound. gsartor.org

The mechanism underlying G1-phase arrest involves the upregulation of the tumor suppressor proteins p53 and p21. oup.comnih.gov In contrast, resveratrol, a related compound, tends to induce an accumulation of cells at the beginning of the S-phase. gsartor.orgresearchgate.net However, some studies have also reported that DHS can induce S-phase arrest, particularly through its inhibition of ribonucleotide reductase, which blocks DNA replication. nih.govmdpi.com This discrepancy may be attributed to differences in the cancer cell types and experimental conditions used.

Cell LinePhase of ArrestKey Proteins InvolvedReferences
Human FibroblastsG1p53, p21 gsartor.orgnih.gov
MCF-7 (Breast Cancer)G1p53, p21 oup.comoup.com
U2OS (Osteosarcoma)S- researchgate.net
A549 (Lung Cancer)S- researchgate.net
Pancreatic, Ovarian, Colorectal CancerSRRM2 nih.gov

Apoptosis Induction

This compound is a potent inducer of apoptosis in various cancer cell lines, including human neuroblastoma and promyelocytic leukemia cells. researchgate.netnih.gov Its pro-apoptotic activity is often superior to that of resveratrol. researchgate.net The induction of apoptosis by DHS is a multi-faceted process involving both mitochondrial and lysosomal pathways.

In human neuroblastoma cells, DHS induces mitochondrial membrane permeabilization (MMP), leading to the release of cytochrome c and Apaf-1, and subsequent activation of caspases-9 and -3. nih.govresearchgate.net This process is augmented by the production of reactive oxygen species (ROS), which activate p38 and JNK MAPKs, enhancing BAX activity and BID cleavage. nih.gov Furthermore, DHS can induce apoptosis in a cell-specific manner, protecting some cell types from oxidative stress while promoting ROS-mediated apoptosis in others. researchgate.net

Cellular EventKey Molecules/ProcessesReferences
Mitochondrial Pathway Mitochondrial membrane permeabilization, cytochrome c release, Apaf-1 release, caspase-9/3 activation nih.govresearchgate.net
Signaling Pathways ROS production, p38 and JNK MAPK activation, BAX activation, BID cleavage nih.gov
Cell-Specific Apoptosis ROS-mediated apoptosis in SHSY-5Y neuroblastoma cells researchgate.net

DNA Damage Response

The inhibition of DNA replication by this compound leads to replication fork stalling, which results in DNA damage and the activation of the DNA damage response (DDR). nih.govbarc.gov.in The DDR is a complex signaling network that coordinates cell cycle checkpoints, DNA repair, and apoptosis. mdpi.commdpi.com

Treatment of cells with DHS has been shown to induce DNA double-strand breaks, as evidenced by the formation of γH2AX foci. researchgate.net The accumulation of DNA damage, coupled with the inhibition of DNA repair pathways, ultimately triggers apoptotic cell death. nih.gov The ability of DHS to induce extensive replication stress makes it a candidate for combination therapies, particularly with inhibitors of DNA repair enzymes like PARP. barc.gov.in

Mitochondrial and Lysosomal Membrane Destabilization

A key aspect of the cytotoxic mechanism of this compound involves the destabilization of both mitochondrial and lysosomal membranes. nih.govnih.gov In human neuroblastoma cells, DHS induces mitochondrial membrane permeabilization (MMP), a critical event in the intrinsic pathway of apoptosis. nih.govresearchgate.net

Concurrently, DHS also causes lysosomal membrane permeabilization (LMP), leading to the release of cathepsins B, L, and D into the cytosol. nih.govresearchgate.net These released cathepsins can contribute to apoptosis both directly and by amplifying the mitochondrial death pathway. oncotarget.com Interestingly, the inhibition of cathepsins has been shown to partially reduce DHS-induced MMP and caspase-3 activation, suggesting a crosstalk between the lysosomal and mitochondrial pathways in DHS-mediated cell death. nih.gov The destabilization of lysosomal membranes can be triggered by factors such as reactive oxygen species (ROS). frontiersin.orgmdpi.com

Preclinical Efficacy Studies of 4,4 Dihydroxystilbene

Anticancer Potential in Non-Human Models

Inhibition of Tumor Growth in Xenograft Models

Numerous studies employing xenograft mouse models have substantiated the potent in vivo anticancer activity of 4,4'-dihydroxystilbene (B84347). This compound has demonstrated a remarkable ability to suppress tumor growth across a spectrum of cancer types. For instance, in murine models of lung cancer, administration of DHS resulted in a significant reduction in tumor volume. nih.gov Similarly, its efficacy has been confirmed in mouse models with tumor xenografts of pancreatic, ovarian, and colorectal cancer cells. nih.govmdpi.com

Further research has highlighted the effectiveness of DHS in a mouse xenograft model of human neuroblastoma, where it inhibited tumor growth by 51%. nih.govresearchgate.net In colon 26-bearing mice, DHS was also shown to inhibit tumor growth. nih.gov Moreover, studies on melanoma have revealed a significant reduction of tumors in a preclinical murine model following treatment with DHS. researchgate.net Combination therapies have also been explored, with research showing that DHS can slow the growth of cisplatin-resistant ovarian cancer tumors in xenograft models. gwu.edu

The primary mechanism behind this tumor growth inhibition is attributed to the ability of DHS to suppress DNA replication by targeting the M2 subunit of ribonucleotide reductase (RRM2). nih.govmdpi.com This inhibition leads to a cascade of events including replication fork stalling, DNA damage, and ultimately, apoptotic cell death. nih.gov

Table 1: Summary of this compound's Efficacy in Xenograft Models

Cancer Type Model Key Findings
Lung Cancer Murine Model Significant reduction in tumor volume. nih.govnih.gov
Pancreatic Cancer Xenograft Mouse Model Efficacious against pancreatic cancer cells. nih.govmdpi.com
Ovarian Cancer Xenograft Mouse Model Effective against ovarian cancer cells; slows growth of cisplatin-resistant tumors. nih.govgwu.edu
Colorectal Cancer Xenograft Mouse Model Efficacious against colorectal cancer cells. nih.govmdpi.com
Neuroblastoma Human Neuroblastoma Xenograft in SCID mice 51% inhibition of tumor growth. nih.govresearchgate.net
Colon Cancer Colon 26-bearing mice Inhibition of tumor growth. nih.gov
Melanoma Preclinical Murine Model Significant reduction of melanoma tumors. researchgate.net
Osteosarcoma LM8-bearing mice Inhibition of tumor growth. iiarjournals.orgnih.gov

Suppression of Cancer Cell Proliferation (in vitro, non-human cell lines)

In vitro studies have consistently demonstrated the potent anti-proliferative effects of this compound across a variety of cancer cell lines, often proving more effective than resveratrol (B1683913). nih.govoup.comoup.com Research has shown that DHS inhibits both anchorage-dependent and -independent growth of MCF-7 human breast cancer cells more efficiently than its parent compound. nih.govoup.com This inhibition is associated with a reduction in the S-phase cell population and an increase in the levels of p21 and p53 proteins, indicating cell cycle arrest. oup.commdpi.com

The compound has also been shown to suppress the proliferation of Lewis Lung Carcinoma (LLC) cells, impairing cell cycle progression and leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov Furthermore, DHS has demonstrated potent inhibitory effects on the proliferation of colon cancer, oral cancer, pancreatic cancer, and ovarian cancer cells. gwu.edu In studies on melanoma, DHS was found to induce apoptosis and arrest the cell cycle in the G1 phase, thereby inhibiting cell proliferation. researchgate.net Human neuroblastoma cell lines have also been shown to be susceptible to the cytotoxic effects of DHS. nih.govresearchgate.net

The molecular mechanisms underlying this anti-proliferative activity are multifaceted. A key mechanism is the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. nih.gov By targeting the RRM2 subunit of RNR, DHS effectively reduces the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA replication. nih.govmdpi.com This action results in S-phase cell cycle arrest, DNA damage, and ultimately, apoptosis. nih.govmdpi.com

Table 2: In Vitro Anti-proliferative Effects of this compound on Various Cancer Cell Lines

Cell Line Cancer Type Key Findings
MCF-7 Human Breast Cancer More efficient inhibition of anchorage-dependent and -independent growth compared to resveratrol; induction of cell cycle arrest. nih.govoup.com
Lewis Lung Carcinoma (LLC) Lung Cancer Potent inhibition of anchorage-dependent and -independent cell growth; impairment of cell cycle progression. nih.govresearchgate.net
Colon, Oral, Pancreatic, Ovarian Cancer Cells Various Inhibition of proliferation. gwu.edu
B16F10 and B16F0 Murine Melanoma Potent inhibition of melanoma tumor growth. researchgate.net
IMR32 and SH-SY5Y Human Neuroblastoma Higher cytotoxicity compared to resveratrol; induction of apoptosis. nih.govresearchgate.net
BALB/c 3T3 Mouse Fibroblasts Marked suppression of chemically-induced neoplastic transformation. nih.govoup.com

Anti-angiogenic Effects

Preclinical research has identified this compound as a potent inhibitor of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. nih.gov Studies have demonstrated that DHS can significantly inhibit tumor-induced neovascularization in murine models. nih.govmdpi.com

The anti-angiogenic properties of DHS are attributed to its ability to interfere with key signaling pathways involved in blood vessel formation. Specifically, it has been shown to inhibit the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in colon 26 cells. nih.gov MMPs are enzymes that degrade the extracellular matrix, a critical step in angiogenesis. Furthermore, DHS has been found to inhibit the migration of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.gov

The compound also directly targets the VEGF signaling pathway by inhibiting the phosphorylation of VEGF receptor-2 (VEGFR-2), a crucial step in the activation of this pathway. nih.gov Interestingly, DHS does not appear to affect the expression of VEGFR-1 or VEGFR-2, nor the VEGF-induced phosphorylation of VEGFR-1 in HUVECs. nih.gov In a murine lung cancer model, DHS treatment led to a significant inhibition of tumor angiogenesis. nih.gov Additionally, in a model using LM8-bearing mice, DHS was found to inhibit VEGF-C-induced lymphangiogenesis. iiarjournals.orgnih.gov

Anti-metastatic Activity (e.g., lung cancer, zebrafish models)

This compound has demonstrated significant anti-metastatic activity in various preclinical models, highlighting its potential to inhibit the spread of cancer to distant organs. In a murine model of lung cancer, treatment with DHS not only reduced the primary tumor volume but also significantly decreased liver metastatic lesions. nih.gov In vitro studies with Lewis Lung Carcinoma (LLC) cells further support these findings, showing that DHS markedly inhibits cell migration and invasion through Matrigel. nih.govresearchgate.net

The zebrafish tumor model has also been instrumental in demonstrating the anti-metastatic potential of DHS. In this model, DHS was shown to significantly inhibit the dissemination, invasion, and metastasis of lung cancer cells. nih.govresearchgate.net This cross-species validation strengthens the evidence for its anti-metastatic effects.

Further research has expanded these findings to other cancer types. In a melanoma-mediated lung metastasis model, DHS was effective in suppressing metastatic colonization in the lungs. researchgate.net Additionally, in a mouse model of highly metastatic osteosarcoma (LM8-bearing mice), DHS was found to inhibit metastasis to the lungs. iiarjournals.orgnih.gov The underlying mechanisms for this anti-metastatic activity include the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for cancer cell invasion. oup.com

Overcoming Chemoresistance in Preclinical Tumor Models

A significant challenge in cancer therapy is the development of chemoresistance, where cancer cells no longer respond to standard treatments. Preclinical studies have shown that this compound holds promise in overcoming this resistance. It has been demonstrated that DHS can re-sensitize drug-resistant cancer cells to conventional chemotherapeutic agents.

Specifically, in a pancreatic cancer model, DHS was able to overcome resistance to gemcitabine (B846). nih.gov Similarly, in an ovarian cancer model, it overcame resistance to cisplatin (B142131). nih.govgwu.edu The mechanism behind this appears to be linked to its primary mode of action, which is the inhibition of the RRM2 subunit of ribonucleotide reductase, thereby disrupting DNA replication and inducing cell death pathways that may be bypassed in resistant cells. nih.gov By creating extensive replication stress, DHS may lower the threshold for cell death, making cancer cells more susceptible to the effects of other cytotoxic drugs. barc.gov.in This suggests that DHS could be a valuable agent in combination therapies to combat resistant tumors.

Effects on Cancer Stem Cells

Emerging research indicates that this compound may also target cancer stem cells (CSCs), a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, progression, and resistance to therapy. iaea.org While research in this specific area is still developing, the ability of a compound to target CSCs is a highly desirable trait for an effective anticancer agent.

In the context of pancreatic cancer, a disease known for its aggressive nature and high proportion of CSCs, studies have investigated the potential of DHS in combination with standard therapies. Research suggests that combining DHS with radiation therapy could be a potent strategy to eradicate both non-stem cancer cells and cancer stem-like cells. iaea.org This combination therapy was found to significantly reduce the population of cancer stem-like cells, as quantified by pancreatosphere generation, and also decreased the expression of markers associated with CSCs and metastasis, such as STAT3, Twist, and Slug. iaea.org These findings point towards the potential of DHS to disrupt the self-renewal capacity of pancreatic CSCs. iaea.org

Activity Against Specific Cancer Types

Preclinical studies have demonstrated the potential of this compound (DHS) as an anticancer agent across a range of cancer types, often showing greater efficacy than its parent compound, resveratrol. researchgate.netoncotarget.comresearchgate.net

Neuroblastoma: DHS has shown significant cytotoxicity against human neuroblastoma cell lines. oncotarget.comresearchgate.netnih.gov In the IMR32 human neuroblastoma cell line, DHS was found to be more cytotoxic than resveratrol. oncotarget.comresearchgate.netnih.gov Mechanistic studies revealed that DHS induces destabilization of mitochondrial and lysosomal membranes. mdpi.comnih.gov This leads to lysosomal membrane permeabilization and the release of cathepsins, which in turn contributes to the activation of caspase-3, a key protein in executing apoptosis (cell death). oncotarget.comresearchgate.netnih.govmdpi.comnih.gov Furthermore, DHS can induce a G1-phase arrest in the cell cycle, associated with increased levels of p21 and p53 proteins, which are critical tumor suppressors. mdpi.comnih.gov In a mouse xenograft model using human neuroblastoma tumors, oral administration of DHS resulted in a 51% inhibition of tumor growth. oncotarget.comresearchgate.netnih.gov

Lung Cancer: In murine and zebrafish models of lung cancer, DHS has demonstrated the ability to inhibit tumor growth and metastasis. researchgate.netnih.gov Specifically, it has been shown to reduce metastatic lesions in the liver. researchgate.netoncotarget.comresearchgate.net The antitumor effects of DHS in lung cancer are partly attributed to its ability to suppress the differentiation of M2 macrophages and inhibit lymphangiogenesis, both of which are crucial for tumor progression and spread. nih.govmdpi.com Studies in a Lewis Lung Carcinoma mouse model showed that DHS treatment contrasted tumor growth by increasing apoptosis and autophagy. nih.gov

Pancreatic, Ovarian, and Colorectal Cancer: DHS has shown efficacy in mouse xenograft models of pancreatic, ovarian, and colorectal cancers. researchgate.netmdpi.com A notable finding is its ability to overcome resistance to standard chemotherapeutic agents. It has demonstrated the capacity to overcome gemcitabine resistance in pancreatic cancer and cisplatin resistance in ovarian cancer models. researchgate.net The mechanism of action in these cancers involves the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis, leading to the arrest of the cell cycle in the S-phase and subsequent apoptosis. mdpi.com In ovarian cancer, the combination of DHS with other approaches has been shown to be effective in preclinical models with minimal toxicity. barc.gov.in

Breast Cancer: DHS has been shown to be more effective than resveratrol at inhibiting the proliferation and invasion of human breast cancer MCF-7 cells. researchgate.netoncotarget.comresearchgate.netnih.govoup.com It inhibits both anchorage-dependent and -independent growth of these cells. The compound was found to reduce the number of cells in the S-phase of the cell cycle while increasing the levels of the tumor suppressor proteins p21 and p53. oup.com Furthermore, DHS reduces the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in cancer cell invasion and metastasis. nih.gov

Leukemia: DHS exhibits significantly higher cytotoxicity against human promyelocytic leukemia (HL-60) cells compared to resveratrol. researchgate.netnih.govnih.gov This suggests a potent anti-leukemic activity for this compound. researchgate.netnih.govnih.gov

Table 1: Summary of Preclinical Anticancer Activity of this compound

Cancer TypeModel SystemKey FindingsMechanisms of Action
NeuroblastomaHuman cell lines (IMR32, SHSY-5Y), Mouse xenograftHigher cytotoxicity than resveratrol; 51% tumor growth inhibition in mice. oncotarget.comresearchgate.netnih.govInduces mitochondrial and lysosomal membrane permeabilization, caspase activation, G1-phase arrest. oncotarget.comresearchgate.netnih.govmdpi.comnih.gov
LungMurine and zebrafish models, Lewis Lung Carcinoma mouse modelInhibited tumor growth and metastasis; reduced liver metastatic lesions. researchgate.netnih.govSuppresses M2 macrophage differentiation, inhibits lymphangiogenesis, increases apoptosis and autophagy. nih.govnih.govmdpi.com
PancreaticMouse xenograftEfficacious against pancreatic cancer cells; overcomes gemcitabine resistance. researchgate.netmdpi.comInhibits ribonucleotide reductase, induces S-phase arrest and apoptosis. mdpi.com
OvarianMouse xenograftEfficacious against ovarian cancer cells; overcomes cisplatin resistance. researchgate.netmdpi.comInhibits ribonucleotide reductase, induces S-phase arrest and apoptosis. mdpi.com
ColorectalMouse xenograftEfficacious against colorectal cancer cells. researchgate.netmdpi.comInhibits ribonucleotide reductase, induces S-phase arrest and apoptosis. mdpi.com
BreastHuman cell line (MCF-7), Mouse fibroblastsMore effective than resveratrol in inhibiting proliferation and invasion. researchgate.netoncotarget.comresearchgate.netnih.govoup.comReduces S-phase cell population, increases p21 and p53, inhibits MMP-2 and MMP-9. nih.govoup.com
LeukemiaHuman cell line (HL-60)Remarkably higher cytotoxicity than resveratrol. researchgate.netnih.govnih.govInduces cytotoxicity. researchgate.netnih.govnih.gov

Antioxidant Properties in Biological Systems

This compound demonstrates potent antioxidant activities, often surpassing those of resveratrol. nih.gov

Free-Radical Scavenging Activity

DHS exhibits a remarkable ability to scavenge free radicals. Studies evaluating its reaction kinetics with galvinoxyl radical found that DHS has a significantly higher antioxidant activity compared to resveratrol. researchgate.netnih.gov This enhanced scavenging ability is attributed to its chemical structure, particularly the para-hydroxyl groups which improve its capacity to stabilize free radicals.

Inhibition of Lipid Peroxidation

DHS effectively inhibits free-radical-induced peroxidation of lipids. nih.gov Research on human erythrocyte ghosts demonstrated its ability to protect against lipid peroxidation. researchgate.netnih.gov Furthermore, it has been shown to be effective against linoleic acid peroxidation and the peroxidation of rat liver microsomes and human low-density lipoprotein (LDL). oup.com In studies of AAPH-induced LDL peroxidation, DHS administration prolonged the inhibition time of native LDL peroxidation and inhibited the production of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com

Reactive Oxygen Species (ROS) Modulation

DHS has a dual role in modulating reactive oxygen species (ROS). In healthy cells, it can act as a protective antioxidant, mitigating ROS-mediated damage. It has been shown to protect neuronal cells from oxidative stress by reducing mitochondrial membrane permeabilization. Conversely, in certain cancer cells, such as the SHSY-5Y neuroblastoma cell line, DHS can induce apoptosis through the generation of ROS. oncotarget.comresearchgate.net This pro-oxidant activity in cancer cells is mediated through the activation of p38 and JNK MAPKs signaling pathways. oncotarget.com

Anti-Inflammatory Effects in Preclinical Contexts

Preclinical studies have highlighted the anti-inflammatory properties of this compound. It has been shown to be superior to resveratrol in inhibiting VEGF-C-induced lymphangiogenesis, a process linked to inflammation and metastasis. In a mouse model of chronic obstructive pulmonary disease (COPD), DHS was found to ameliorate cigarette smoke-induced pulmonary impairment by suppressing the inflammatory response. mdpi.comsdu.edu.cn This was achieved through the inhibition of the NF-κB pathway, a key regulator of inflammation. sdu.edu.cn Furthermore, DHS has been observed to reduce the activation of M2 macrophages, which play a role in tumor-associated inflammation. mdpi.com

Neuroprotective Effects in In Vitro and Animal Models

This compound exhibits significant neuroprotective effects in various preclinical models. It has been shown to protect neuronal cells, such as PC12 cells, from oxidative damage. researchgate.net This protective effect is linked to its ability to reduce mitochondrial membrane permeabilization and mitigate damage caused by reactive oxygen species. In the context of neurodegenerative diseases where oxidative stress is a key factor, the antioxidant properties of DHS are particularly relevant. Interestingly, while it protects normal neuronal cells, it can induce apoptosis in neuroblastoma cells, highlighting a selective action. researchgate.net Preclinical studies on stilbene (B7821643) derivatives, including DHS, suggest they may have therapeutic potential against neurodegenerative conditions like Alzheimer's disease by targeting multiple pathways involved in neuroprotection. researchgate.net

Other Biological Activities in Non-Human Studies

Cardioprotective Activity

While extensive in vivo animal data on the direct cardioprotective effects of this compound is limited, in vitro studies have provided insights into its potential mechanisms. Research on human endothelial cells has shown that this compound can reduce the production of endothelin-1 (B181129) (ET-1) and the expression of its precursor, preproendothelin-1 (PpET-1) mRNA. nih.gov Endothelin-1 is a potent vasoconstrictor, and its elevated levels are associated with various cardiovascular diseases. The ability of this compound to decrease ET-1 production suggests a potential role in promoting cardiovascular health without affecting the transcriptional level. nih.gov

The broader class of stilbene compounds, including the well-studied resveratrol, is recognized for its cardioprotective actions, which are often attributed to antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net The structural similarity of this compound to these compounds suggests it may share some of these beneficial cardiovascular effects.

Table 1: In Vitro Cardioprotective-Related Activity of this compound

Cell Model Biomarker Observed Effect Reference
Human Endothelial Cells Endothelin-1 (ET-1) Reduction in production nih.gov

Amelioration of Specific Disease Models

In a mouse model of cigarette smoke (CS)-induced pulmonary impairment, a condition that mimics chronic obstructive pulmonary disease, trans-4,4'-dihydroxystilbene (DHS) has demonstrated significant therapeutic potential. sdu.edu.cn The study identified DHS as a potent activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. sdu.edu.cn

The mechanism of action involves DHS blocking the ubiquitylation of Nrf2, leading to its activation and the enhancement of intracellular antioxidant capabilities. sdu.edu.cn Furthermore, DHS was found to alleviate the inflammatory response stimulated by lipopolysaccharide (LPS) through the inhibition of the NF-κB pathway. sdu.edu.cn In the CS-induced mouse model, treatment with DHS led to a significant amelioration of pathological changes such as leukocyte infiltration and fibrosis. sdu.edu.cn This was accompanied by a reduction in biomarkers of oxidative stress and inflammation. sdu.edu.cn

Table 2: Effect of this compound on Biomarkers in a Mouse Model of CS-Induced Pulmonary Impairment

Biomarker Category Biomarker Observed Effect in DHS-Treated Mice Reference
Oxidative Stress Malondialdehyde (MDA) Downregulated sdu.edu.cn
Oxidative Stress 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Downregulated sdu.edu.cn
Inflammatory Mediator Tumor necrosis factor α (TNF-α) Overproduction inhibited sdu.edu.cn
Inflammatory Mediator Cyclooxygenase-2 (COX-2) Overproduction inhibited sdu.edu.cn

This compound has also been evaluated for its efficacy in treating oligoasthenospermia, a condition characterized by low sperm count and poor sperm motility. In a mouse model where oligoasthenospermia was induced by busulfan, both this compound (DHS) and another resveratrol analog, pinosylvin, were shown to improve sperm quality. researchgate.net

The underlying mechanism for this improvement is attributed to the attenuation of oxidative stress through the activation of the Nrf2-antioxidant response element (Nrf2-ARE) pathway. researchgate.netmdpi.com Treatment with DHS in the busulfan-induced mouse model resulted in notable improvements in key reproductive parameters. Specifically, there were observed increases in epididymal sperm concentration and motility. researchgate.net Additionally, the treatment led to a recovery of testicular morphology and an increase in serum testosterone (B1683101) levels. researchgate.netmdpi.com

Table 3: Effect of this compound on Reproductive Parameters in a Busulfan-Induced Oligoasthenospermia Mouse Model

Parameter Observed Effect in DHS-Treated Mice Reference
Epididymal Sperm Concentration Improved researchgate.net
Epididymal Sperm Motility Improved researchgate.net
Testicular Morphology Facilitated recovery researchgate.netmdpi.com
Serum Testosterone Level Increased researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 4,4 Dihydroxystilbene and Its Analogues

Impact of Hydroxyl Group Position and Number on Biological Activity

The number and location of hydroxyl (-OH) groups on the stilbene (B7821643) backbone are critical determinants of the biological activity of these compounds. nih.govresearchgate.net Research consistently demonstrates that these hydroxyl moieties are not merely passive structural elements but actively participate in the molecular interactions that underpin the pharmacological effects of stilbenoids.

The presence of a 4'-hydroxyl group is considered particularly important for the antiproliferative activity of stilbene derivatives. oup.com SAR studies have revealed that the 4'-hydroxystyryl moiety is a key structural feature required for the inhibition of DNA polymerases and, consequently, cell proliferation. oup.com In the case of 4,4'-Dihydroxystilbene (B84347), the symmetrical placement of hydroxyl groups at the 4 and 4' positions enhances its biological efficacy compared to other substitution patterns. For instance, this compound shows greater inhibition of STAT3 phosphorylation and more potent anti-lymphangiogenic activity than resveratrol (B1683913), which has hydroxyl groups at the 3, 5, and 4' positions.

Furthermore, increasing the number of hydroxyl groups can, in some cases, lead to enhanced biological activity. nih.gov Analogues with additional hydroxyl groups, particularly those forming catechol (ortho-dihydroxy) or pyrogallol (B1678534) (1,2,3-trihydroxy) structures on the phenyl rings, often exhibit higher antioxidant and anticancer activities. um.es However, the relationship is not always linear, as the specific positioning of these groups is crucial. For example, while catechol-containing stilbenes like 3,4-dihydroxystilbene show high antioxidant capacity, they may have lower tumor-suppressing effects compared to the para-hydroxylated this compound.

The introduction of hydroxyl groups at the 4- and 4'-positions in the trans conformation has been shown to be essential for the antiproliferative effects of resveratrol analogues. mdpi.com This specific arrangement appears to be optimal for interactions with biological targets. Studies comparing various hydroxylated stilbenes have found that those with ortho-diphenoxyl or para-diphenoxyl functionalities, along with a 4'-hydroxy group, possess significantly higher chemopreventive activity than resveratrol itself. nih.govresearchgate.net

Table 1: Impact of Hydroxyl Group Position on Biological Activity of Stilbene Analogues


Influence of Methoxy (B1213986) Substitutions on Preclinical Efficacy

The substitution of hydroxyl groups with methoxy (-OCH3) groups represents a significant strategy in the medicinal chemistry of stilbenoids, often leading to enhanced preclinical efficacy. mdpi.com This modification can profoundly influence the pharmacokinetic and pharmacodynamic properties of the compounds.

One of the primary advantages of methoxylation is the potential for increased bioavailability. d-nb.info Hydroxylated stilbenes are often rapidly metabolized in the body through processes like glucuronidation and sulfation, which can limit their systemic exposure and therapeutic effectiveness. mdpi.comnih.gov Methoxy groups are less susceptible to these phase II metabolic reactions, leading to improved stability and a longer half-life in the body. d-nb.infonih.gov For example, pterostilbene, a naturally occurring dimethoxy analogue of resveratrol, demonstrates higher bioavailability than its parent compound. mdpi.comnih.gov

From a biological activity perspective, methoxylation can lead to more potent and sometimes more selective effects. Resveratrol methyl ethers have been identified as specific and potent inhibitors of cytochrome P450 (CYP) family 1 enzymes, which are involved in the metabolic activation of procarcinogens. nih.gov Certain methoxylated stilbenes, such as 2-methoxy-4'-thiomethyl-trans-stilbene and 3-methoxy-4'-thiomethyl-trans-stilbene, have shown potent and selective inhibitory effects on CYP1A1 and CYP1B1 activities. nih.gov Furthermore, some methoxy derivatives of resveratrol have demonstrated enhanced cytotoxic activity against cancer cells. mdpi.com For instance, 3,4,5,4'-tetramethoxy-trans-stilbene has been shown to be effective against colon and ovarian cancer cells. researchgate.net

However, the effect of methoxylation is not universally beneficial and depends on the specific substitution pattern. mdpi.com Studies have shown that while some methoxylated analogues exhibit increased bioactivity, others may have reduced or altered effects compared to their hydroxylated counterparts. tandfonline.com For example, in the context of cyclooxygenase (COX) inhibition, hydroxylated stilbenes were found to be better COX-2 inhibitors than their methoxylated analogs. tandfonline.com This highlights the complexity of SAR in this class of compounds and the need for careful consideration of the substitution pattern when designing new analogues.

Table 2: Influence of Methoxy Substitutions on the Preclinical Efficacy of Stilbene Analogues


Stereoisomeric Considerations (trans- vs. cis-forms)

Stilbenes, including this compound, can exist as two geometric isomers, or stereoisomers: the trans-isomer (E-stilbene) and the cis-isomer (Z-stilbene). nih.govwisdomlib.org This stereoisomerism arises from the restricted rotation around the central carbon-carbon double bond. The spatial arrangement of the two phenyl rings relative to this double bond is a critical factor that significantly influences the biological activity of these compounds. nih.govresearchgate.net

Generally, the trans-isomer is the more stable and more common form found in nature. mdpi.com A significant body of research suggests that the trans-configuration is often associated with greater biological activity. mdpi.commdpi.com For instance, the majority of the documented health benefits of resveratrol are attributed to its trans-isomer. mdpi.com The planarity of the trans-stilbene (B89595) skeleton is thought to be important for its interaction with biological targets. nih.gov This conformation allows for effective delocalization of electrons, which is relevant for its antioxidant properties. nih.gov

However, the superiority of the trans-isomer is not absolute, and in some instances, the cis-isomer has been found to exhibit potent, and sometimes distinct, biological effects. For example, some studies have reported that certain cis-stilbene (B147466) compounds have a higher growth-inhibiting potency against cancer cells compared to their corresponding trans-isomers. mdpi.com Notably, 3,4,5,4'-tetramethoxy-cis-stilbene was found to be a highly potent inhibitor of cancer cell growth. nih.gov

The differential activity between the two isomers can be attributed to their distinct three-dimensional shapes, which affect how they bind to and interact with biological macromolecules such as enzymes and receptors. While the trans-isomer is generally planar, the cis-isomer has a more twisted conformation. This structural difference can lead to different binding affinities and modes of action. For example, while trans-resveratrol is known to interact with certain receptors, it is not always clear if the cis-isomer utilizes the same pathways. mdpi.com

It is also important to note that the trans-isomer can be converted to the cis-isomer upon exposure to UV light, which can have implications for the formulation and handling of these compounds. um.es

Table 3: Comparison of Biological Activity between trans- and cis-Stilbene Isomers


Computational and in Silico Studies of 4,4 Dihydroxystilbene

Molecular Docking Simulations with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site. Studies on 4,4'-dihydroxystilbene (B84347) have employed molecular docking to understand its interaction with various protein targets, revealing its potential as a modulator of several key biological pathways.

Molecular docking simulations have been instrumental in identifying and characterizing the binding of this compound to several important protein targets. These studies predict the binding affinity, which is often correlated with experimental inhibitory concentrations (e.g., IC₅₀), and describe the nature of the chemical interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

One key target identified through molecular docking is the ribonucleotide reductase regulatory subunit M2 (RRM2). nih.gov Docking analysis showed that this compound acts as a direct inhibitor of RRM2, an enzyme crucial for DNA replication and repair. nih.gov This interaction is believed to be the basis for the compound's ability to suppress DNA replication and tumor growth. nih.gov

Another significant target is the human 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1), an enzyme involved in the synthesis of steroid hormones. nih.gov Docking analysis confirmed that this compound binds to the steroid-binding site of this enzyme. nih.gov The inhibitory potency of this compound against human 3β-HSD1 was found to be the highest among several tested resveratrol (B1683913) analogs, with an IC₅₀ value of 3.68 μM. nih.gov This suggests a strong binding affinity for the enzyme. The study also highlighted that the lipophilicity of the stilbene (B7821643) analogs plays a critical role in their inhibitory effect on human 3β-HSD1. nih.gov

Furthermore, this compound has been shown to interact with estrogen receptors (ERα and ERβ), which explains its estrogenic activity and its influence on the growth of estrogen-responsive cancer cells. It also interacts with the Keap1 protein, a key regulator of the Nrf2 antioxidant response pathway. sdu.edu.cn The interaction with Keap1 leads to the activation of Nrf2, enhancing the cell's antioxidant capabilities. sdu.edu.cn

Natural Occurrence and Biosynthesis of 4,4 Dihydroxystilbene

Identification in Plant Species

4,4'-Dihydroxystilbene (B84347) has been isolated and identified from a number of plant sources. Its presence in the plant kingdom validates its role in plant biochemistry. Notably, it has been found in the methanolic extract of the bark of Yucca periculosa. mdpi.comsdu.edu.cn Research has also confirmed its presence in Paeonia suffruticosa.

While direct isolation of this compound from Teak wood (Tectona grandis) is not prominently documented in the provided research, a closely related derivative, (E)-3,3'-dimethoxy-4,4'-dihydroxystilbene, has been identified as a pyrolysis product from teak wood extractives. ipb.ac.id Another related compound, 3,3′-dimethoxy-4,4′-dihydroxystilbene, has been extracted from Leuzea carthamoides. justia.com

Table 1: Documented Natural Sources of this compound and Related Compounds

CompoundPlant SpeciesSource Part
This compound Yucca periculosaBark
This compound Paeonia suffruticosaData available
(E)-3,3'-dimethoxy-4,4'-dihydroxystilbene Tectona grandis (Teak)Wood
3,3′-dimethoxy-4,4′-dihydroxystilbene Leuzea carthamoidesNot specified

Biosynthetic Pathways of Stilbenoids in Plants

Stilbenoids, including this compound, are synthesized in plants through the phenylpropanoid pathway. mdpi.comencyclopedia.pubnih.gov This pathway is fundamental for the production of a wide range of primary and secondary metabolites, such as flavonoids and lignins. mdpi.comnih.gov

The biosynthesis of the stilbene (B7821643) backbone is a multi-step process:

Starting Precursor: The pathway begins with the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway. mdpi.comencyclopedia.pub

Formation of Cinnamic Acid Derivatives: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. mdpi.comnih.gov This is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, which is subsequently activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). researchgate.net

Condensation Reaction: The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.comencyclopedia.pub This reaction forms the characteristic C6-C2-C6 stilbene structure. For example, this specific reaction yields trans-resveratrol. mdpi.com

Further Modifications: The basic stilbene skeleton can then undergo various enzymatic modifications, such as hydroxylation, methylation, glycosylation, and prenylation, to create the vast diversity of over 400 known stilbenoid compounds. encyclopedia.pubnih.gov These modifications alter the physicochemical properties and biological activities of the molecules. mdpi.com

Stilbenes are often produced in plants as phytoalexins, which are antimicrobial compounds synthesized in response to stress, such as fungal infection or UV radiation. wikipedia.orgencyclopedia.pubresearchgate.net

Table 2: Key Enzymes in the Stilbenoid Biosynthetic Pathway

EnzymeAbbreviationRole in Pathway
Phenylalanine ammonia-lyase PALConverts L-phenylalanine to trans-cinnamic acid. mdpi.com
Cinnamate-4-hydroxylase C4HHydroxylates trans-cinnamic acid to p-coumaric acid. researchgate.net
4-coumarate:CoA ligase 4CLActivates p-coumaric acid to p-coumaroyl-CoA. researchgate.net
Stilbene synthase STSCatalyzes the formation of the stilbene backbone from p-coumaroyl-CoA and malonyl-CoA. mdpi.comencyclopedia.pub

This compound as a Metabolite of Related Compounds

Before its isolation from natural plant sources, this compound was first identified as a primary active metabolite of trans-stilbene (B89595). Studies showed that it was excreted in the urine of animals like guinea pigs, rabbits, and mice that had been exposed to trans-stilbene. This discovery highlighted its biological significance and provided early insights into the metabolic fate of stilbene compounds in animal systems. The metabolism of stilbenes, such as the well-known resveratrol (B1683913), can involve processes like glucuronidation and sulfation, which are handled by the intestinal microbiota and liver enzymes. mdpi.com The identification of this compound as a metabolite was crucial in understanding the biological activity attributed to its parent compounds.

Biotechnological Approaches for Production (e.g., metabolic engineering in microorganisms)

The valuable properties of stilbenoids have driven interest in producing them on a larger scale. While chemical synthesis is possible, biotechnological production using metabolically engineered microorganisms offers a sustainable and renewable alternative. nih.govfrontiersin.org This approach, often termed metabolic engineering or synthetic biology, involves transforming microorganisms like bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae) into cellular factories. nih.govsciepublish.com

The core strategies for engineering microbes to produce stilbenoids include:

Pathway Reconstruction: Introducing the necessary plant-derived genes, particularly stilbene synthase (STS), into a microbial host. mdpi.com The host organism can then convert its native metabolites (like malonyl-CoA and the amino acid-derived p-coumaroyl-CoA) into the desired stilbenoid. frontiersin.org

Precursor Supply Enhancement: Optimizing the host's metabolic pathways to increase the intracellular pools of essential precursors like malonyl-CoA and L-tyrosine or L-phenylalanine, which are the building blocks for stilbenoids. frontiersin.org

Elimination of Competing Pathways: Deleting or downregulating native microbial pathways that divert precursors away from the engineered stilbenoid pathway, thereby maximizing product yield. frontiersin.org

Enzyme Engineering and Screening: Identifying or engineering more efficient versions of key enzymes (like STS) from different plant species to improve catalytic activity and specificity within the microbial host. frontiersin.org

These advanced metabolic engineering strategies are being actively developed to enhance the production titers of various plant natural products, including flavonoids and stilbenoids, making microbial fermentation a promising platform for their industrial-scale production. nih.govnih.govmdpi.com

Advanced Analytical Methodologies for 4,4 Dihydroxystilbene Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of 4,4'-dihydroxystilbene (B84347) in biological samples. This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry.

In a notable application, a sensitive LC-MS/MS method was developed and validated for the measurement of trans-4,4'-dihydroxystilbene (DHS) in rat plasma. nih.gov This method utilized electrospray ionization (ESI) in the negative ion mode and multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. nih.gov The method demonstrated excellent linearity, accuracy, and precision, with a lower limit of quantification (LLOQ) of 2.0 ng/mL in rat plasma. nih.gov This level of sensitivity is critical for accurately characterizing the pharmacokinetic profile of the compound, especially when plasma concentrations are low. nih.gov

The utility of LC-MS/MS extends to the analysis of various stilbene (B7821643) analogs in preclinical studies, providing a robust platform for pharmacokinetic assessments. nih.govnih.gov For instance, similar methodologies have been successfully applied to quantify other resveratrol (B1683913) analogs, such as pinosylvin, in rat plasma, highlighting the versatility of the LC-MS/MS approach. nih.gov The general workflow involves sample preparation, often a simple protein precipitation, followed by chromatographic separation and mass spectrometric detection. nih.gov

Table 1: LC-MS/MS Method Parameters for trans-4,4'-Dihydroxystilbene Quantification in Rat Plasma

ParameterValueReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode nih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Lower Limit of Quantification (LLOQ)2.0 ng/mL nih.gov
Linearity (R²)> 0.99 nih.gov
Intra- and Inter-day Precision (RSD)Within 10% nih.gov
Intra- and Inter-day AccuracyWithin 100 ± 15% nih.gov

High-Performance Liquid Chromatography (HPLC) for Research Quantification

High-performance liquid chromatography (HPLC) is another widely used technique for the quantification of this compound and its analogs in research settings. While often coupled with mass spectrometry for enhanced sensitivity and specificity, HPLC with ultraviolet (UV) detection is also a reliable method for quantitative analysis, particularly when compound concentrations are higher.

Research on other stilbene derivatives, such as trans-2,6-difluoro-4′-N,N-dimethylaminostilbene (DFS), has demonstrated the development and validation of simple and sensitive HPLC methods for quantification in rat plasma. researchgate.net These methods typically achieve a lower limit of quantification in the low ng/mL range (e.g., 5 ng/mL for DFS) and exhibit excellent precision and accuracy. researchgate.net The development of such methods is crucial for assessing the pharmacokinetic profiles of novel stilbene compounds in preclinical models. researchgate.net

The principles of Quality by Design (QbD) have been applied to develop robust HPLC methods for quantifying related compounds like resveratrol. ijper.org This approach involves a systematic process of risk assessment and experimental design to ensure the final analytical method is effective and reliable for its intended purpose, such as quantifying the compound in bulk and pharmaceutical dosage forms. ijper.org

Spectroscopic Characterization in Research Settings (e.g., UV, NMR, Mass Spectrometry)

A comprehensive understanding of the chemical properties of this compound requires its thorough spectroscopic characterization. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity and purity of the synthesized or isolated compound. acs.orgresearchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for both qualitative and quantitative analysis. nptel.ac.insolubilityofthings.com The absorption spectrum of this compound is characteristic of its stilbenoid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of this compound. acs.orgchemrxiv.org These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation. For instance, ¹H NMR data for a related compound, dihydroresveratrol, has been reported with specific chemical shifts and coupling constants that define its structure. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. chemrxiv.orgmdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nptel.ac.in

The oxidative products of this compound have been identified using spectroscopic methods, revealing the formation of dihydrofuran dimers in the presence of Cu(II) in acetonitrile. researchgate.net

Table 2: Spectroscopic Data for a Related Dibenzyl Metabolite, 4-Hydroxydibenzyl (4HDB)

TechniqueDataReference
¹H NMR (400 MHz, DMSO-d₆)δ 9.12 (s, 1H), 7.30–7.12 (m, 5H), 6.99 (d, J = 8.5 Hz, 2H), 6.64 (d, J = 8.4 Hz, 2H), 2.84–2.71 (m, 4H) acs.org

Advanced Techniques for In Vitro and In Vivo (Non-Human) Biological Sample Analysis

The study of this compound's biological activity and metabolism in non-human models necessitates the use of advanced analytical techniques tailored for complex biological matrices.

In Vitro Studies: In vitro experiments, such as cell culture studies, are fundamental to understanding the mechanisms of action of this compound. Techniques like the MTT assay are used to determine cell viability and the effects of the compound on cell proliferation. nih.gov Western blotting and RT-PCR are employed to analyze changes in protein levels and gene expression, respectively, in response to treatment with the compound. nih.gov For example, studies have investigated the effect of this compound on SIRT1 protein levels and activity. nih.gov Furthermore, in vitro fermentation experiments with fecal inocula are used to study the metabolism of stilbenes by gut microbiota, with metabolites identified using UPLC-QTOF-MS and/or gas chromatography–mass spectrometry (GC–MS). acs.org

In Vivo (Non-Human) Studies: Preclinical in vivo studies in animal models, such as rats and mice, are critical for evaluating the pharmacokinetic profile and biological effects of this compound. Following administration of the compound, blood samples are collected at various time points, and the plasma is analyzed using validated LC-MS/MS methods to determine the concentration-time profile. nih.gov These studies have provided key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability. nih.gov For instance, the absolute oral bioavailability of trans-4,4'-dihydroxystilbene was found to be significantly influenced by its formulation. nih.gov In studies investigating the effects on specific disease models, such as cigarette smoke-induced pulmonary impairment in mice, researchers analyze lung tissue for pathological alterations and biomarkers of oxidative stress and inflammation. sdu.edu.cn

Table 3: Pharmacokinetic Parameters of trans-4,4'-Dihydroxystilbene in Sprague-Dawley Rats

ParameterIntravenous (4 mg/kg)Oral Suspension (10 mg/kg)Reference
Clearance (Cl)44.7 ± 5.1 mL/min/kg- nih.gov
Volume of Distribution (Vc)887 ± 297 mL/kg- nih.gov
Mean Transit Time (MTT)24.1 ± 8.8 min- nih.gov
Time to Maximum Concentration (tₘₐₓ)-180 or 300 min nih.gov
Absolute Oral Bioavailability (F)-2.22 ± 0.72% nih.gov

Future Research Directions for 4,4 Dihydroxystilbene

Elucidation of Novel Molecular Targets

While several molecular targets of 4,4'-dihydroxystilbene (B84347) have been identified, further research is needed to uncover additional pathways and proteins through which it exerts its effects. Current knowledge indicates that DHS interacts with estrogen receptors α and β, inhibits ribonucleotide reductase (RRM2), and modulates the expression of various proteins involved in cell cycle regulation and apoptosis. mdpi.comnih.gov

Future investigations should focus on identifying other direct binding partners and downstream signaling cascades. For instance, while DHS is known to induce apoptosis through mitochondrial and lysosomal membrane permeabilization, the precise upstream triggers for these events are not fully understood. mdpi.comnih.gov Unraveling these mechanisms could reveal novel therapeutic targets. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling could be employed to identify new interacting proteins and validate these interactions. A deeper understanding of its molecular targets will be crucial for designing more specific and effective stilbenoid-based compounds for research applications.

Development of Advanced Preclinical Models

The majority of in vivo research on this compound has utilized traditional cell culture and animal models, such as mouse xenografts. oncotarget.comnih.govnih.gov While these models have provided valuable initial data on its efficacy, more sophisticated preclinical models are required to better predict its potential effects.

Future research should incorporate the use of patient-derived xenografts (PDXs), which more accurately reflect the heterogeneity of diseases. Organoid and 3D cell culture systems can also offer a more physiologically relevant environment to study the effects of DHS on complex cellular interactions. Furthermore, the development of genetically engineered mouse models (GEMMs) that recapitulate specific disease states would allow for a more nuanced evaluation of the compound's efficacy and mechanism of action in a more relevant biological context. The use of zebrafish models has already shown promise in studying the anti-metastatic properties of DHS and could be expanded to investigate other biological processes.

Exploration of Synergistic Effects in Preclinical Combinations

Preliminary studies have suggested that this compound may have synergistic effects when combined with other agents. nih.gov For example, it has been shown to overcome resistance to conventional chemotherapeutic agents like gemcitabine (B846) and cisplatin (B142131) in preclinical models of pancreatic and ovarian cancer, respectively. nih.gov

Future research should systematically explore the synergistic potential of DHS with a wider range of compounds. This could include other natural products, targeted therapies, and immunomodulatory agents. High-throughput screening of combination therapies in various cell lines could identify promising pairings for further investigation in preclinical models. Mechanistic studies will be essential to understand the basis of any observed synergy, such as whether DHS enhances the uptake or efficacy of the partner drug, or if the two compounds target complementary pathways. For instance, research has indicated that combining DHS with a PARP inhibitor like talazoparib (B560058) induces significant DNA damage and replication stress in ovarian cancer models. barc.gov.in

Investigation of Pharmacokinetic Enhancements through Formulation Strategies (for research purposes only)

A significant challenge for the preclinical development of many stilbenoids, including this compound, is their low oral bioavailability. Research has shown that the bioavailability of DHS is poor, though it can be improved through formulation with cyclodextrins.

Further investigation into advanced formulation strategies is warranted to enhance the pharmacokinetic profile of DHS for research purposes. This could involve the use of nanoformulations, such as liposomes, micelles, or nanoparticles, to improve solubility and absorption. researchgate.net Prodrug approaches, where DHS is chemically modified to improve its physicochemical properties and then converted to the active form in vivo, could also be explored. The development of such formulations would enable more consistent and reliable preclinical data by ensuring adequate and sustained exposure to the compound in animal models.

Comparative Studies with Emerging Stilbenoid Analogues

This compound is one of many synthetic and natural stilbenoid analogues that have been developed and studied. researchgate.netoncotarget.com Comparative studies have often shown that DHS possesses superior antioxidant and cytotoxic activity compared to resveratrol (B1683913). researchgate.netmdpi.com

Future research should include comprehensive comparative studies of DHS with other emerging stilbenoid analogues. This will help to establish a clearer understanding of the structure-activity relationships within this class of compounds. By systematically comparing the biological activities, molecular targets, and pharmacokinetic properties of different stilbenoids, researchers can identify the key structural features responsible for their desired effects. This knowledge can then be used to guide the rational design of new analogues with further enhanced potency and selectivity for specific research applications. For example, comparing DHS with other hydroxylated or methoxylated stilbenes could provide insights into how these modifications influence their biological profiles. researcher.lifeacs.org

Translational Research Perspectives for Preclinical Efficacy (without reference to human trials)

Translational research aims to bridge the gap between basic scientific discoveries and their application. researchgate.netnih.gov For this compound, a key future direction is to strengthen the translational potential of preclinical findings. This involves designing preclinical studies with a clear path toward future investigation in mind.

This includes the identification and validation of biomarkers that can be used to monitor the biological activity of DHS in preclinical models. frontiersin.org These biomarkers could be related to its known molecular targets, such as RRM2, or downstream indicators of its effects, like markers of apoptosis or cell cycle arrest. nih.gov Furthermore, preclinical studies should be designed to be more robust and reproducible, for example, by using larger sample sizes, multiple animal models, and standardized protocols. osf.io This will increase the confidence in the preclinical data and provide a stronger foundation for any subsequent research.

Q & A

Q. What are the primary synthetic routes for 4,4'-dihydroxystilbene (DHS), and how do reaction conditions influence yield and purity?

DHS can be synthesized via hydroxylation of trans-stilbene derivatives or through coupling reactions of phenolic precursors. For example, hydroxylation of 4-hydroxystilbene in rabbit liver microsomes produces DHS as a key intermediate . Reaction optimization using response surface methodology (RSM) or Box-Behnken designs can enhance yield and purity by controlling variables like temperature, solvent polarity, and catalyst type . Solubility challenges during synthesis are often addressed using hydroxypropyl-β-cyclodextrin to improve bioavailability .

Q. How does this compound exert antioxidant effects compared to other stilbenes?

DHS demonstrates superior antioxidant activity due to its para-hydroxyl groups, which enhance radical scavenging. Comparative studies using ORAC, ABTS⁺, and FRAP assays show that DHS outperforms resveratrol and 3,4-dihydroxystilbene in reducing oxidative stress, likely due to its ability to stabilize free radicals via resonance structures . Its mechanism involves activating the Nrf2-ARE pathway, upregulating phase II detoxifying enzymes in cellular models .

Q. What is the metabolic fate of DHS in mammalian systems?

In vivo studies in rabbits and mice reveal that DHS is metabolized via hydroxylation and methylation. Rabbit liver microsomes convert trans-stilbene to DHS, which is further methylated to 3-hydroxy-4-methoxystilbene . Pharmacokinetic studies in rats show low oral bioavailability (2.22%) unless solubilized with cyclodextrins, which increase plasma exposure 15-fold .

Q. How does DHS interact with cellular targets to inhibit tumor growth?

DHS suppresses DNA replication by inhibiting ribonucleotide reductase M2 (RRM2), a rate-limiting enzyme in dNTP synthesis. Molecular docking studies confirm its binding to RRM2's active site, disrupting nucleotide pools and causing replication fork stalling . Additionally, DHS induces G1-phase cell cycle arrest via p21/p53 upregulation and lysosomal membrane permeabilization, releasing cathepsins that trigger apoptosis in neuroblastoma and breast cancer cells .

Advanced Research Questions

Q. What experimental strategies address the low bioavailability of DHS in preclinical models?

Advanced formulations, such as hydroxypropyl-β-cyclodextrin complexes, improve solubility and absorption kinetics. Pharmacokinetic studies in rats demonstrate a 36.3% bioavailability increase with cyclodextrin, achieving rapid plasma concentration peaks (tmax 30–45 min) . Nanoparticle encapsulation and prodrug strategies are under investigation to enhance tumor-targeted delivery .

Q. How do hydroxyl group positions influence DHS's chemotherapeutic efficacy compared to analogs?

Structure-activity relationship (SAR) studies reveal that para-hydroxyl groups in DHS enhance its antiproliferative effects. For example, 4,4'-dihydroxy analogs show greater STAT3 phosphorylation inhibition and anti-lymphangiogenic activity than 3,5-substituted resveratrol derivatives . In contrast, catechol-containing stilbenes (e.g., 3,4-dihydroxystilbene) exhibit higher antioxidant activity but lower tumor suppression .

Q. What mechanisms underlie DHS-induced lysosomal dysfunction in cancer cells?

DHS disrupts lysosomal stability by permeabilizing membranes, releasing cathepsins B, L, and D into the cytosol. This process bypasses mitochondrial apoptosis pathways, as shown in neuroblastoma models where caspase-3 activation is independent of mitochondrial membrane potential (MMP) loss . Confocal microscopy and fluorometric assays (e.g., acridine orange staining) are critical for visualizing lysosomal damage .

Q. How do solvent dynamics affect DHS's photoisomerization kinetics in photochemical studies?

In polar solvents like n-alkanols, DHS exhibits solvent-dependent isomerization rates due to hydrogen bonding with hydroxyl groups. Time-resolved fluorescence and temperature-dependent studies show that solvation dynamics modulate activation barriers, with slower isomerization in viscous solvents . These findings are critical for designing light-activated DHS delivery systems.

Q. What contradictions exist in the literature regarding DHS's antioxidant vs. pro-oxidant effects?

While DHS is widely reported as an antioxidant, some studies note pro-oxidant effects at high concentrations due to redox cycling. For instance, in vitro assays show DHS generates ROS in cancer cells under hypoxia, enhancing chemotherapeutic cytotoxicity . Reconciling these results requires context-specific analysis of redox environments and dose-response relationships.

Q. How does DHS overcome resistance to gemcitabine in cancer therapy?

Unlike gemcitabine, which targets RRM1, DHS directly inhibits RRM2, bypassing common resistance mechanisms like dCK enzyme downregulation. In vivo xenograft models demonstrate synergistic effects when DHS is combined with gemcitabine, reducing tumor growth by 70% compared to monotherapy . RNA-seq and proteomic profiling are used to map RRM2-dependent resistance pathways.

Methodological Considerations

  • Data Contradictions : Address discrepancies in antioxidant/pro-oxidant roles by standardizing assay conditions (e.g., oxygen levels, cell type) .
  • Advanced Techniques : Use cryo-EM for RRM2-DHS interaction studies and LC-MS/MS for metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.